molecular formula C5H11N3OS2 B1276115 3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione CAS No. 112475-86-2

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

Cat. No. B1276115
M. Wt: 193.3 g/mol
InChI Key: OSWVJAFJRNETBW-UHFFFAOYSA-N
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Description

The compound "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is a derivative of thiazolidine, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of amino and hydroxyamino substituents, as well as dimethyl groups, which may influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the reaction of β-hydroxy or β-mercapto α-amino acid esters with aromatic aldehydes. For instance, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from corresponding α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Although the specific synthesis of "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives can exhibit tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms that differ in the position of a proton and the double bond. For example, a study on 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones showed that these compounds exist solely in the amino tautomeric form in both solid and liquid phases . This suggests that the molecular structure of "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" may also exhibit tautomerism, which could be confirmed through spectroscopic studies.

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions. For instance, 4-thiazolidinones were used as key intermediates for the synthesis of various heterocyclic compounds, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions . Additionally, the carbamoylation of hydroxyaminothiazolidine-2-thiones can lead to rearrangements to ureidothiazolidin-2-ones upon heating with a base . These reactions demonstrate the chemical versatility of thiazolidine derivatives and suggest potential reactivity for "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives can be influenced by their molecular structure and substituents. For example, the existence of tautomeric forms can affect the compound's spectroscopic characteristics . The presence of amino and hydroxyamino groups in "3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione" may also influence its solubility, acidity, and reactivity. However, specific physical and chemical properties for this compound are not provided in the papers and would require experimental determination.

Scientific Research Applications

Peptide Synthesis and Analogue Formation

The compound has been used in the synthesis of sulfur-containing peptide analogues via Ugi four-component condensation. This process is significant for creating specific peptide structures with potential applications in drug design and biochemistry (Kintscher & Martens, 1992).

Novel Reaction Pathways

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione participates in unique chemical reactions, such as transforming into 6-unsubstituted 2,4-diamino-s-triazines under certain conditions, demonstrating its reactivity and potential in organic synthesis (Tanaka et al., 1994).

Structural Analysis and Characterization

In-depth structural analysis has been performed on derivatives of this compound, which are characterized as cyclic N-thiaiminoamides. Such studies are crucial for understanding the molecular geometry and potential applications in various scientific fields (Entenmann, Eckle, & Stezowski, 1978).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes information on handling and disposal.


Future Directions

This involves a discussion of potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to understand its behavior.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3OS2/c1-5(2)3(7-9)8(6)4(10)11-5/h3,7,9H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWVJAFJRNETBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=S)S1)N)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408170
Record name 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione

CAS RN

112475-86-2
Record name 3-amino-4-(hydroxyamino)-5,5-dimethyl-1,3-thiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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